N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
Description
“N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” is a complex organic compound that features multiple functional groups, including a difluoromethoxyphenyl group, a nitropyrazole group, and a triazole ring
Properties
Molecular Formula |
C17H17F2N7O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C17H17F2N7O3S/c1-10-15(26(27)28)11(2)24(23-10)9-30-17-22-21-12(3)25(17)20-8-13-4-6-14(7-5-13)29-16(18)19/h4-8,16H,9H2,1-3H3/b20-8+ |
InChI Key |
JGCSVWHDZIJSOI-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)OC(F)F)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=C(C=C3)OC(F)F)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:
Formation of the difluoromethoxyphenyl group: This can be achieved through the reaction of a phenol derivative with difluoromethylating agents under basic conditions.
Synthesis of the nitropyrazole group: This involves nitration of a pyrazole derivative, followed by methylation.
Construction of the triazole ring: This can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling reactions: The final step involves coupling the synthesized fragments under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitropyrazole group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which “N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
- N-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
Uniqueness
The presence of the difluoromethoxy group in “N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
